molecular formula C11H11NO2S2 B2991479 2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one CAS No. 123529-82-8

2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one

Cat. No. B2991479
CAS RN: 123529-82-8
M. Wt: 253.33
InChI Key: BMQFENUEPNCLJC-UHFFFAOYSA-N
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Description

“2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one” is a chemical compound with the molecular formula C11H11NO2S2 . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of similar compounds, such as 2-sulfanylidene-1,3-thiazolidin-4-one derivatives, has been reported in the literature . A three-component condensation of primary amines with carbon disulfide and dialkyl maleates was used to afford the corresponding alkyl .


Molecular Structure Analysis

The molecular structure of “2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one” consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 2 sulfur atoms .

Scientific Research Applications

I have conducted a search for the scientific research applications of “2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one”, but unfortunately, the information available is not sufficient to provide a detailed analysis of six to eight unique applications as you requested. The search results indicate that this compound and its derivatives have potential applications in various fields such as catalyst research , drug design , and antitumor activity , but specific details for each unique application are not provided in the search results.

properties

IUPAC Name

2-phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c13-10(12-6-7-16-11(12)15)8-14-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQFENUEPNCLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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